REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:13][C:12]([CH3:15])([CH3:14])[CH2:11][CH2:10][C:9]=2[CH:16]=O)=[CH:4][CH:3]=1.[C:18]([N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1)([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19].C1COCC1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH2:13][C:12]([CH3:14])([CH3:15])[CH2:11][CH2:10][C:9]=2[CH2:16][N:28]2[CH2:27][CH2:26][N:25]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:30][CH2:29]2)=[CH:6][CH:7]=1 |f:3.4|
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Name
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three
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Quantity
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2 L
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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50 g
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Type
|
reactant
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Smiles
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ClC1=CC=C(C=C1)C1=C(CCC(C1)(C)C)C=O
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Name
|
|
Quantity
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48.2 g
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Type
|
reactant
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Smiles
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C(=O)(OC(C)(C)C)N1CCNCC1
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
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Smiles
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C1CCOC1
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Name
|
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Quantity
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250 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
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Quantity
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52.7 g
|
Type
|
reactant
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Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
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The yellow solution was stirred at 20° C. for 5 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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the internal temperature rose to ˜29.5° C. in 15 min
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Duration
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15 min
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Type
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TEMPERATURE
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Details
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cooling may
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Type
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STIRRING
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Details
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The yellow mixture was stirred at ˜25° C. for NLT 4 hrs
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Duration
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4 h
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Type
|
WAIT
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Details
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A conversion of starting material to product of 99.5% was observed by HPLC after a 3 hour
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
reaction time
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
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ClC1=CC=C(C=C1)C1=C(CCC(C1)(C)C)CN1CCN(CC1)C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |